1-[(4-bromophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(4-bromophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps
Preparation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Bromophenoxy Group: The bromophenoxy group can be introduced via a nucleophilic substitution reaction using 4-bromophenol and an appropriate leaving group.
Introduction of Methylpyridinyl Group: The methylpyridinyl group can be introduced through a coupling reaction with 5-methylpyridine using a suitable coupling agent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[(4-bromophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
- 1-[(4-fluorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
- 1-[(4-methylphenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
Uniqueness
1-[(4-bromophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of the bromophenoxy group, which can impart distinct chemical and biological properties. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H15BrN4O2 |
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Molecular Weight |
387.2 g/mol |
IUPAC Name |
1-[(4-bromophenoxy)methyl]-N-(5-methylpyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15BrN4O2/c1-12-2-7-16(19-10-12)20-17(23)15-8-9-22(21-15)11-24-14-5-3-13(18)4-6-14/h2-10H,11H2,1H3,(H,19,20,23) |
InChI Key |
AZWXFCLLWHAZNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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